1-(4-Methylphenyl)pent-4-yn-1-one
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Overview
Description
1-(4-Methylphenyl)pent-4-yn-1-one is an organic compound with the molecular formula C12H12O It is characterized by the presence of a phenyl ring substituted with a methyl group at the para position and a pentynone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)pent-4-yn-1-one can be synthesized through various methods. One common approach involves the reaction of 4-methylphenylacetylene with pent-4-yn-1-one in the presence of a suitable catalyst. The reaction typically requires a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(4-Methylphenyl)pent-4-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It serves as an intermediate in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)pent-4-yn-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Phenylpent-4-yn-1-one: Lacks the methyl group on the phenyl ring, resulting in different reactivity and properties.
1-(4-Methoxyphenyl)pent-4-yn-1-one: Contains a methoxy group instead of a methyl group, affecting its electronic and steric characteristics.
1-(4-Chlorophenyl)pent-4-yn-1-one:
Uniqueness: 1-(4-Methylphenyl)pent-4-yn-1-one is unique due to the presence of the methyl group on the phenyl ring, which influences its reactivity and interactions. This structural feature can enhance its suitability for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-(4-methylphenyl)pent-4-yn-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h1,6-9H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDBXKNCOLJGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342438-41-8 |
Source
|
Record name | 1-(4-methylphenyl)pent-4-yn-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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